26-Deoxylaidlomycin
Overview
Description
26-Deoxylaidlomycin is an antibiotic that was isolated from Streptomyces sp. Ar386 . It is active against Gram-positive bacteria and may have potential applications against poultry coccidiosis .
Synthesis Analysis
The synthesis of this compound involves the use of high-performance liquid chromatography on an octadecyl silica column. This method has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .Molecular Structure Analysis
The molecular structure of this compound was determined by high-field 13C and 1H NMR, and MS spectral studies .Chemical Reactions Analysis
High-performance liquid chromatography on an octadecyl silica column has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .Scientific Research Applications
Antibacterial Properties : 26-Deoxylaidlomycin has been found to exhibit significant antibacterial activity. It was isolated from Streptoverticillium olivoreticuli and showed approximately four times higher antibacterial activity against Bacillus subtilis ATCC 6633 compared to its cometabolite laidlomycin (Gräfe et al., 1989).
Cation Transport Facilitation : The compound also plays a role in facilitating passive fluxes of cations through a layer of organic solvent. It displayed a significantly higher transport rate for sodium compared to calcium, differing from laidlomycin in its conveyance efficiency of divalent cations (Gräfe et al., 1989).
Role in Biosynthesis of Laidlomycin : this compound's role as a precursor in the biosynthesis of laidlomycin was investigated. The study showed that while there was negligible incorporation of labelled this compound into laidlomycin, there was measurable conversion in the presence of sonicated mycelium, suggesting an oxidoreductase-mediated final oxidation step (Gräfe & Stengel, 1991).
Analytical Determination : A study employed high-performance liquid chromatography to determine the concentrations and ratios of laidlomycin and this compound in samples prepared from fermentation broths. This method was critical for analyzing the production and purification processes of these compounds (Beran et al., 1991).
properties
IUPAC Name |
4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O11/c1-11-28(39)44-30(24(7)33(40)41)23(6)31-22(5)25(38)18-37(47-31)15-14-34(8,48-37)27-12-13-35(9,45-27)32-20(3)17-26(43-32)29-19(2)16-21(4)36(10,42)46-29/h19-27,29-32,38,42H,11-18H2,1-10H3,(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRAEKVSUWNMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C)O)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907980 | |
Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102674-88-4 | |
Record name | 26-Deoxylaidlomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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